molecular formula C14H11F3N2O2S B468228 2-{[4-Phenyl-6-(trifluoromethyl)pyrimidin-2-yl]-thio}propanoic acid CAS No. 505054-76-2

2-{[4-Phenyl-6-(trifluoromethyl)pyrimidin-2-yl]-thio}propanoic acid

Cat. No.: B468228
CAS No.: 505054-76-2
M. Wt: 328.31g/mol
InChI Key: WUJPUDGNAYCPGB-UHFFFAOYSA-N
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Description

2-{[4-Phenyl-6-(trifluoromethyl)pyrimidin-2-yl]-thio}propanoic acid is a pyrimidine derivative characterized by a trifluoromethyl group at position 6, a phenyl group at position 4, and a thioether-linked propanoic acid moiety at position 2. Its molecular formula is C₁₄H₁₀F₄N₂O₂S, with a molecular weight of 346.31 g/mol and CAS number 514180-15-5 . The compound is classified as a bioactive small molecule, suggesting applications in medicinal chemistry, particularly in enzyme inhibition or receptor modulation due to its structural features:

  • Trifluoromethyl group: Enhances metabolic stability and lipophilicity .
  • Phenyl and pyrimidine rings: Provide a planar scaffold for π-π interactions in biological targets.
  • Thioether linkage: Improves resistance to oxidative degradation compared to ethers or amines .

Properties

IUPAC Name

2-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3N2O2S/c1-8(12(20)21)22-13-18-10(9-5-3-2-4-6-9)7-11(19-13)14(15,16)17/h2-8H,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUJPUDGNAYCPGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)SC1=NC(=CC(=N1)C(F)(F)F)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-Phenyl-6-(trifluoromethyl)pyrimidin-2-yl]-thio}propanoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative in the presence of an acid catalyst.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.

    Phenyl Group Addition: The phenyl group can be added through a Suzuki coupling reaction using phenylboronic acid and a palladium catalyst.

    Thioether Formation: The thioether linkage is formed by reacting the pyrimidine derivative with a thiol compound under basic conditions.

    Propanoic Acid Attachment: Finally, the propanoic acid moiety is introduced through an esterification reaction followed by hydrolysis to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-{[4-Phenyl-6-(trifluoromethyl)pyrimidin-2-yl]-thio}propanoic acid can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The pyrimidine ring can be reduced under catalytic hydrogenation conditions to yield dihydropyrimidine derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as solvent.

    Substitution: Nucleophiles such as amines or thiols, polar aprotic solvents like dimethyl sulfoxide.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[4-Phenyl-6-(trifluoromethyl)pyrimidin-2-yl]-thio}propanoic acid has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Materials Science: It is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 2-{[4-Phenyl-6-(trifluoromethyl)pyrimidin-2-yl]-thio}propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The phenyl and pyrimidine moieties facilitate binding to hydrophobic pockets in proteins, while the thioether linkage provides flexibility in the molecule’s conformation. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
2-{[4-Phenyl-6-(trifluoromethyl)pyrimidin-2-yl]-thio}propanoic acid Phenyl (4), CF₃ (6), propanoic acid (2) C₁₄H₁₀F₄N₂O₂S 346.31 514180-15-5 High solubility, metabolic stability
2-{[4-(4-Fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]-thio}propanoic acid 4-Fluorophenyl (4), CF₃ (6), propanoic acid (2) C₁₄H₉F₅N₂O₂S 364.31 514180-15-5* Enhanced electronic effects (fluorine’s electronegativity)
Ethyl 3-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]-thio}propanoate Phenyl (4), CF₃ (6), ethyl ester (side chain) C₁₆H₁₅F₃N₂O₂S 356.36 505064-91-5 Prodrug form; improved membrane permeability
2-{[4-(Thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]-sulfanyl}acetic acid Thiophene (4), CF₃ (6), acetic acid (2) C₁₁H₇F₃N₂O₂S₂ 320.31 505054-60-4 Reduced steric bulk; potential for altered target selectivity

*Note: The fluorophenyl derivative shares the same CAS number as the parent compound in some sources due to registry discrepancies .

Pharmacological and Physicochemical Properties

A. Solubility and Bioavailability

  • The propanoic acid derivative exhibits higher aqueous solubility than its ester counterparts (e.g., ethyl ester in Table 1) due to ionizable carboxylic acid .
  • Ethyl ester analogues (e.g., CAS 505064-91-5) are more lipophilic, favoring passive diffusion across biological membranes but requiring enzymatic hydrolysis for activation .

B. Electronic and Steric Effects

  • Thiophene substitution (C₁₁H₇F₃N₂O₂S₂) reduces steric hindrance compared to phenyl, possibly improving access to buried active sites .

C. Metabolic Stability

  • The trifluoromethyl group in all analogues reduces oxidative metabolism, prolonging half-life .
  • Thioether linkages are more resistant to cytochrome P450-mediated degradation than ethers or amines .

Biological Activity

2-{[4-Phenyl-6-(trifluoromethyl)pyrimidin-2-yl]-thio}propanoic acid (CAS Number: 505054-76-2) is a bioactive compound that has garnered attention for its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C14H11F3N2O2S, with a molecular weight of 328.32 g/mol. Its structure features a pyrimidine ring, which is known for its role in various biological processes.

PropertyValue
Molecular FormulaC14H11F3N2O2S
Molecular Weight328.32 g/mol
CAS Number505054-76-2

The biological activity of this compound primarily involves the inhibition of specific enzymes and pathways:

  • Inhibition of Dihydrofolate Reductase (DHFR) : Similar to other pyrimidine derivatives, this compound may exhibit high affinity for DHFR, an enzyme crucial for folate metabolism and DNA synthesis. Inhibition of DHFR can lead to reduced cell proliferation, particularly in rapidly dividing cells such as cancer cells .
  • Anti-inflammatory Activity : Preliminary studies indicate that compounds with similar structures possess anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory response. This effect has been demonstrated in various animal models, where the reduction of paw edema in carrageenan-induced inflammation was observed .

In Vitro Studies

Research has shown that this compound exhibits significant biological activity in vitro:

  • Cell Proliferation Assays : The compound has been tested against various cancer cell lines, demonstrating a dose-dependent inhibition of cell growth.
  • Enzyme Inhibition Assays : Studies have indicated that the compound effectively inhibits COX enzymes, leading to decreased prostaglandin synthesis, which is pivotal in the inflammatory process.

In Vivo Studies

In vivo studies have further elucidated the therapeutic potential of this compound:

  • Animal Models : In rodent models, administration of the compound resulted in a significant reduction in inflammation markers and improved outcomes in models of arthritis and other inflammatory conditions.
  • Pharmacokinetics : The pharmacokinetic profile suggests favorable absorption and distribution characteristics, making it a candidate for further development as an anti-inflammatory agent.

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Case Study on Cancer Treatment : A recent study explored the effects of this compound on breast cancer cells, showing that it induced apoptosis and inhibited metastasis through modulation of signaling pathways associated with cell survival .
  • Case Study on Inflammatory Diseases : Another study focused on the use of this compound in treating rheumatoid arthritis in animal models. Results indicated a marked reduction in joint swelling and pain, correlating with decreased levels of inflammatory cytokines .

Q & A

Basic: What are the recommended synthetic strategies for 2-{[4-Phenyl-6-(trifluoromethyl)pyrimidin-2-yl]-thio}propanoic acid?

Methodological Answer:
The synthesis typically involves:

Pyrimidine Core Construction : Build the pyrimidine ring via cyclization reactions (e.g., condensation of thiourea with β-keto esters) or cross-coupling (e.g., Suzuki-Miyaura for aryl groups).

Thioether Formation : Introduce the thiol group via nucleophilic substitution (e.g., reaction of 2-chloropyrimidine derivatives with thiopropanoic acid or its salts under basic conditions).

Functionalization : The trifluoromethyl group is often introduced early via trifluoromethylation reagents (e.g., TMSCF₃) or by using pre-functionalized building blocks.
Characterization : Confirm structure via 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and HRMS. Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) .

Basic: How can researchers optimize the purification of this compound?

Methodological Answer:

  • Recrystallization : Use ethanol/water mixtures to exploit solubility differences.
  • Column Chromatography : Employ silica gel with eluents like ethyl acetate/hexane (3:7).
  • Acid-Base Extraction : Leverage the carboxylic acid moiety by dissolving in NaOH (aqueous), washing with DCM to remove non-acidic impurities, and re-acidifying to precipitate the product.
    Validation : Monitor via TLC (Rf ~0.3 in ethyl acetate/hexane) and LC-MS to confirm absence of byproducts (e.g., unreacted pyrimidine intermediates) .

Advanced: What strategies are used to analyze structure-activity relationships (SAR) for derivatives of this compound?

Methodological Answer:

Analog Synthesis : Vary substituents on the pyrimidine ring (e.g., electron-withdrawing groups at position 4) or modify the thioether linker (e.g., propanoic acid vs. acetic acid).

Bioactivity Assays : Test analogs in target-specific assays (e.g., enzyme inhibition for herbicide activity, as seen in fluazifop derivatives ).

Computational Modeling : Perform docking studies (e.g., using AutoDock Vina) to predict binding interactions with target proteins.
Case Study : Replacing the phenyl group with a fluorophenyl moiety (as in ) increased herbicidal activity by 20%, suggesting enhanced electron-withdrawing effects improve target binding .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:

  • Reproducibility Checks : Standardize assay conditions (e.g., pH, temperature) and validate using positive controls (e.g., fluazifop for herbicidal assays).
  • Metabolic Stability Studies : Use liver microsomes to assess if discrepancies arise from differential metabolic degradation.
  • Crystallography : Resolve 3D structures of the compound bound to its target (e.g., acetyl-CoA carboxylase for herbicide activity) to confirm binding modes .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR :
    • 1H NMR^1 \text{H NMR}: Identify aromatic protons (δ 7.2–8.5 ppm) and propanoic acid protons (δ 2.5–3.5 ppm).
    • 19F NMR^{19} \text{F NMR}: Confirm trifluoromethyl group (δ -60 to -70 ppm).
  • IR Spectroscopy : Detect carboxylic acid O-H stretch (~2500–3300 cm⁻¹) and C=O stretch (~1700 cm⁻¹).
  • Mass Spectrometry : HRMS (ESI-) should show [M-H]⁻ ion matching the molecular formula (C₁₄H₁₁F₃N₂O₂S) .

Advanced: What are the challenges in studying the metabolic pathways of this compound?

Methodological Answer:

  • Metabolite Identification : Use LC-MS/MS with collision-induced dissociation (CID) to detect phase I (oxidation) and phase II (glucuronidation) metabolites.
  • Enzyme Mapping : Incubate with cytochrome P450 isoforms (e.g., CYP3A4) to identify primary metabolizing enzymes.
  • In Vivo Studies : Administer 14C^{14} \text{C}-labeled compound in rodent models to track excretion routes (e.g., urine vs. feces) .

Basic: What safety precautions are required when handling this compound?

Methodological Answer:

  • PPE : Use nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Work in a fume hood due to potential respiratory irritation.
  • Storage : Keep in a desiccator at 4°C under inert gas (N₂) to prevent hydrolysis of the thioether bond.
    Emergency Protocols : Neutralize spills with sodium bicarbonate and dispose via hazardous waste channels .

Advanced: How can computational methods predict the environmental impact of this compound?

Methodological Answer:

  • QSAR Modeling : Predict biodegradability (e.g., using EPI Suite) based on molecular descriptors like logP and topological surface area.
  • Ecotoxicity Assays : Test against Daphnia magna (LC₅₀) and algal growth inhibition to assess aquatic toxicity.
  • Persistence Studies : Measure half-life in soil/water systems under UV light to simulate environmental degradation .

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